molecular formula C27H32N4O4S B11831190 Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-

Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-

Cat. No.: B11831190
M. Wt: 508.6 g/mol
InChI Key: FABRBEGQMXBELT-SELNLUPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML604086 is a selective inhibitor of the C-C chemokine receptor type 8 (CCR8). It is known for its ability to suppress CCL1-mediated chemotaxis and enhance intracellular calcium ion concentrations. This compound is primarily used in scientific research to study the role of CCR8 in various biological processes, particularly in the context of immune response and inflammation .

Chemical Reactions Analysis

ML604086 undergoes various chemical reactions, including:

Scientific Research Applications

ML604086 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactivity of CCR8 inhibitors.

    Biology: Researchers use ML604086 to investigate the role of CCR8 in immune cell signaling and chemotaxis.

    Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving immune cell migration.

    Industry: ML604086 is utilized in the development of new drugs targeting CCR8 and related pathways

Mechanism of Action

ML604086 exerts its effects by selectively inhibiting the binding of CCL1 to CCR8 on circulating T-cells. This inhibition prevents CCL1-mediated chemotaxis, thereby reducing the migration of immune cells to sites of inflammation. The compound also increases intracellular calcium ion concentrations, which plays a crucial role in various cellular signaling pathways .

Comparison with Similar Compounds

ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:

ML604086 stands out due to its specific inhibition of CCR8, making it a valuable tool for studying the unique roles of this receptor in immune response and inflammation.

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1

InChI Key

FABRBEGQMXBELT-SELNLUPBSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N

Canonical SMILES

CC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N

Origin of Product

United States

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